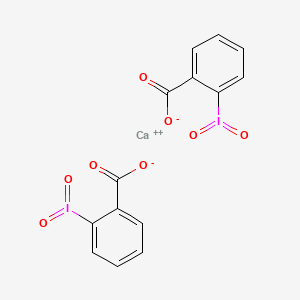

Calcium bis(2-iodylbenzoate)

Description

Calcium bis(2-iodylbenzoate) is a chemical compound with the molecular formula

C14H8CaI2O6

. It is known for its unique properties and applications in various fields of scientific research. This compound is particularly interesting due to its structure, which includes two iodylbenzoate groups coordinated to a calcium ion.Properties

CAS No. |

59643-77-5 |

|---|---|

Molecular Formula |

C14H8CaI2O8 |

Molecular Weight |

598.09 g/mol |

IUPAC Name |

calcium;2-iodylbenzoate |

InChI |

InChI=1S/2C7H5IO4.Ca/c2*9-7(10)5-3-1-2-4-6(5)8(11)12;/h2*1-4H,(H,9,10);/q;;+2/p-2 |

InChI Key |

JSEPNPHNEPGHEA-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])I(=O)=O.C1=CC=C(C(=C1)C(=O)[O-])I(=O)=O.[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium bis(2-iodylbenzoate) typically involves the reaction of 2-iodobenzoic acid with calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization. The reaction conditions are generally mild, with temperatures maintained at room temperature to slightly elevated levels.

Industrial Production Methods

While specific industrial production methods for calcium bis(2-iodylbenzoate) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity of the product. Industrial production would also focus on cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

Calcium bis(2-iodylbenzoate) undergoes various types of chemical reactions, including:

Oxidation: The compound can act as an oxidizing agent due to the presence of iodyl groups.

Reduction: It can be reduced to form calcium bis(2-iodobenzoate).

Substitution: The iodyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like Grignard reagents or organolithium compounds can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions typically produce calcium bis(2-iodobenzoate).

Scientific Research Applications

Calcium bis(2-iodylbenzoate) has several applications in scientific research:

Chemistry: It is used as an oxidizing agent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of calcium bis(2-iodylbenzoate) involves its ability to act as an oxidizing agent. The iodyl groups can accept electrons from other molecules, leading to oxidation reactions. This property is utilized in various chemical reactions and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Calcium bis(2-iodobenzoate): Similar in structure but lacks the oxidizing iodyl groups.

2-Iodobenzoic acid: A precursor in the synthesis of calcium bis(2-iodylbenzoate).

2-Iodoxybenzoic acid: Another oxidizing agent with similar properties.

Uniqueness

Calcium bis(2-iodylbenzoate) is unique due to the presence of two iodyl groups, which confer strong oxidizing properties. This makes it particularly useful in oxidation reactions and distinguishes it from other similar compounds.

Q & A

Basic: What are the established synthesis routes and characterization methods for Calcium bis(2-iodylbenzoate)?

Methodological Answer:

Calcium bis(2-iodylbenzoate) is synthesized via reaction of calcium hydroxide or carbonate with 2-iodylbenzoic acid under controlled pH (typically alkaline conditions). Characterization involves:

- Spectroscopic Analysis : FT-IR to confirm carboxylate binding modes (e.g., symmetric/asymmetric stretching at ~1400–1600 cm⁻¹) .

- Elemental Analysis : Verify stoichiometry (Ca²⁺ to ligand ratio).

- X-ray Diffraction (XRD) : Confirm crystal structure and coordination geometry .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways.

Critical Note : Reproducibility requires strict adherence to molar ratios and reaction times. Always cross-reference with literature using its CAS No. 59643-77-5 .

Basic: How is Calcium bis(2-iodylbenzoate) utilized as an oxidizing agent in pharmaceutical analysis?

Methodological Answer:

In pharmaceutical assays (e.g., paracetamol quantification), it acts as a selective oxidant under acidic conditions. Key steps include:

- Reaction Optimization : Adjust pH (1.5–3.0) and temperature (25–40°C) to enhance oxidation efficiency .

- Spectrophotometric Detection : Monitor absorbance at 520 nm for iodoxybyproducts (e.g., iodobenzoquinone) .

- Validation : Compare against standard oxidants (e.g., KMnO₄) to evaluate selectivity and interference resistance.

Advanced: How can researchers resolve contradictions in reported oxidation efficiencies of Calcium bis(2-iodylbenzoate)?

Methodological Answer:

Discrepancies often arise from:

- Solvent Polarity : Non-polar solvents reduce ionization, lowering reactivity. Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility .

- Instrument Calibration : Recalibrate spectrophotometers and validate with internal standards (e.g., Fe²⁺/Fe³⁺ redox pairs) .

- Purity Assessment : Confirm ligand purity via HPLC (C18 column, acetonitrile/water mobile phase) to rule out degradation byproducts .

Data Reconciliation : Apply multivariate regression to isolate variables (e.g., pH vs. temperature contributions) .

Advanced: What experimental design strategies optimize Calcium bis(2-iodylbenzoate) for use in non-polar reaction systems?

Methodological Answer:

- Co-solvent Systems : Blend ethanol or acetone with toluene to improve solubility while retaining oxidative capacity .

- Surface Modification : Functionalize with lipophilic groups (e.g., long-chain alkylamines) to enhance dispersion .

- Kinetic Profiling : Conduct time-resolved UV-Vis studies to identify rate-limiting steps in non-polar media .

Validation : Compare turnover numbers (TON) in polar vs. non-polar solvents to quantify efficiency trade-offs.

Basic: What analytical techniques ensure the purity of Calcium bis(2-iodylbenzoate) post-synthesis?

Methodological Answer:

- Thin-Layer Chromatography (TLC) : Use silica gel plates with ethyl acetate/hexane (3:7) to detect unreacted 2-iodylbenzoic acid .

- Atomic Absorption Spectroscopy (AAS) : Quantify residual Ca²⁺ to confirm stoichiometric excess removal.

- Mass Spectrometry (MS) : Identify trace impurities (e.g., hydrolyzed iodobenzoate derivatives) .

Advanced: How can computational modeling predict the reactivity of Calcium bis(2-iodylbenzoate) in novel reaction environments?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electron-transfer pathways .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize solvation shells for enhanced stability .

- Validation : Correlate computed redox potentials with experimental cyclic voltammetry data (e.g., Ag/AgCl reference electrode) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.